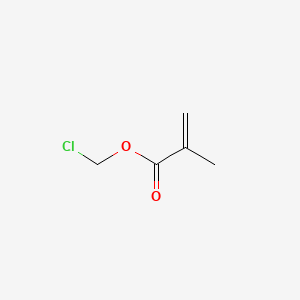
Chloromethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl methacrylate is an organic compound with the molecular formula C5H7ClO2. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. This compound is a colorless liquid with a pungent odor and is primarily used in the production of polymers and copolymers .
准备方法
Synthetic Routes and Reaction Conditions: Chloromethyl methacrylate can be synthesized through various methods. One common method involves the reaction of methacrylic acid with formaldehyde and hydrochloric acid. This process typically requires a catalyst, such as zinc chloride, to facilitate the reaction . Another method involves the esterification of methacrylic acid with chloromethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves the acetone cyanohydrin (ACH) process. In this method, acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then treated with sulfuric acid to produce methacrylamide sulfate. This intermediate is subsequently esterified with chloromethyl alcohol to yield this compound .
化学反应分析
Types of Reactions: Chloromethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and carboxylic acids.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) at elevated temperatures.
Substitution Reactions: Typically carried out at ambient temperatures with a variety of nucleophiles.
Addition Reactions: Conditions vary depending on the specific reagent used.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and various industrial applications.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Chloromethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in dental materials.
Industry: Used in the production of coatings, adhesives, and sealants.
作用机制
The primary mechanism of action of chloromethyl methacrylate involves its ability to polymerize and form cross-linked networks. The chloromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the polymer chains . This makes it a versatile compound for creating materials with specific properties, such as increased strength, flexibility, or biocompatibility .
相似化合物的比较
Methyl Methacrylate: Similar in structure but lacks the chloromethyl group.
Ethyl Methacrylate: Another similar compound, differing by the presence of an ethyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl methacrylate is unique due to the presence of the chloromethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it particularly valuable in applications requiring specific chemical modifications .
属性
CAS 编号 |
27550-73-8 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC 名称 |
chloromethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)5(7)8-3-6/h1,3H2,2H3 |
InChI 键 |
JNNKWUPPLJTSSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


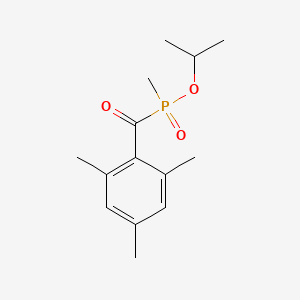
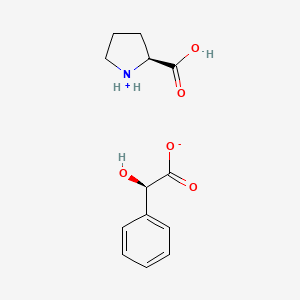


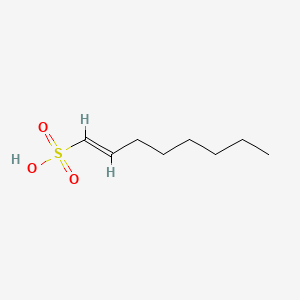
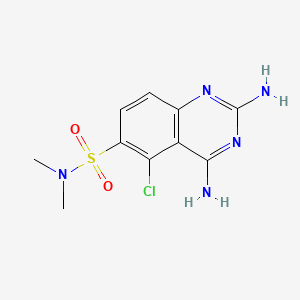
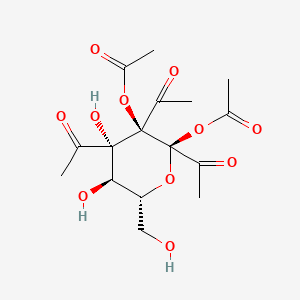
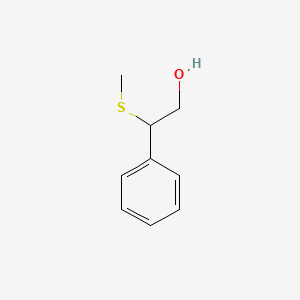
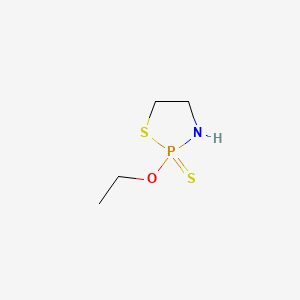
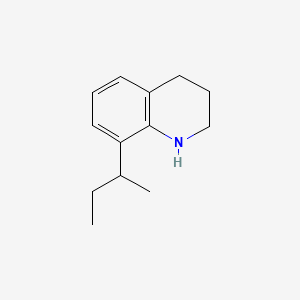

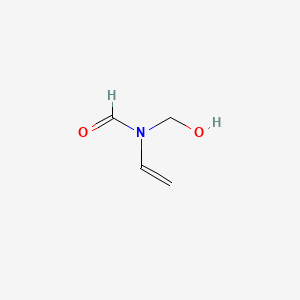
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
